![molecular formula C7H6BFN2O2 B6343572 (4-Fluoro-1H-indazol-6-yl)boronic acid, 95% CAS No. 1253911-24-8](/img/structure/B6343572.png)
(4-Fluoro-1H-indazol-6-yl)boronic acid, 95%
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Overview
Description
(4-Fluoro-1H-indazol-6-yl)boronic acid, 95% (hereafter referred to as 4-Fluoro-1H-indazol-6-yl) is an organic compound with a variety of applications in scientific research. It is a boronic acid derivative of 4-fluoroindazole, and is used in a variety of synthetic reactions and as a reagent for chemical transformations. It has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-Fluoro-1H-indazol-6-yl has also been used in the synthesis of fluorescent probes, and in the study of enzyme mechanisms.
Scientific Research Applications
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “(4-Fluoro-1H-indazol-6-yl)boronic acid” can be used in the synthesis of these imidazole containing compounds .
Pharmaceutical Testing
“(4-Fluoro-1H-indazol-6-yl)boronic acid” is a useful research chemical that can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
Preparation of Thieno [3,2-d]pyrimidines
Thieno [3,2-d]pyrimidines are used as Tpl2 kinase inhibitors . Tpl2 kinase is a potential therapeutic target for inflammatory diseases and cancer . “(4-Fluoro-1H-indazol-6-yl)boronic acid” can be used in the synthesis of these inhibitors .
Synthesis of Pyridinyl Benzonaphthyridinones
Pyridinyl benzonaphthyridinones are used as mTOR inhibitors for the treatment of cancer . mTOR is a key regulator of cell growth and proliferation . “(4-Fluoro-1H-indazol-6-yl)boronic acid” can be used in the synthesis of these inhibitors .
Preparation of Novel Bisphosphonate Inhibitors
Bisphosphonate inhibitors are used to inhibit human farnesyl pyrophosphate synthase . This enzyme is a key enzyme in the mevalonate pathway and its inhibition can be used to treat diseases such as osteoporosis and cancer . “(4-Fluoro-1H-indazol-6-yl)boronic acid” can be used in the preparation of these inhibitors .
Preparation of Diazabicycloheptanes
Diazabicycloheptanes are used as α7 neurinal nicotinic receptor affectors . These receptors are involved in various physiological processes including cognition, memory, and pain . “(4-Fluoro-1H-indazol-6-yl)boronic acid” can be used in the preparation of these affectors .
Radiosynthesis of PET Tracers
“(4-Fluoro-1H-indazol-6-yl)boronic acid” can be used as a lead compound for developing new radiotracers with improved in vivo brain properties . These tracers are used in Positron Emission Tomography (PET) scans to visualize and measure changes in metabolic processes .
Mechanism of Action
Target of Action
Similar compounds have been associated with various targets, such as leucine-rich repeat kinase 2 (lrrk2), which is linked to parkinson’s disease .
Mode of Action
It’s known that boronic acids are often used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Biochemical Pathways
Similar compounds have been found to inhibit cell growth in various neoplastic cell lines .
Action Environment
It’s known that the storage temperature can affect the stability of similar compounds .
properties
IUPAC Name |
(4-fluoro-1H-indazol-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHXQXQAVKTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=NN2)C(=C1)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-1H-indazol-6-yl)boronic acid |
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